molecular formula C15H10Cl2N2O2S B3997787 1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione

Cat. No.: B3997787
M. Wt: 353.2 g/mol
InChI Key: WKIHDRRMNWXDNH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with 2-pyridylthiol in the presence of a suitable base and solvent. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Common solvents such as ethanol, methanol, or dichloromethane

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as:

    Automated reactors: For precise control of reaction conditions

    Purification techniques: Such as recrystallization, chromatography, or distillation

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the azolidine ring using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the chloro or pyridyl positions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Reduced azolidine derivatives

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties

    Medicine: As a lead compound for drug development, particularly in the treatment of infectious diseases or cancer

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty materials

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways such as:

    Enzyme inhibition: Blocking the activity of key enzymes involved in metabolic processes

    Receptor binding: Modulating the activity of cellular receptors to alter signal transduction pathways

    DNA interaction: Intercalating into DNA to disrupt replication or transcription

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione analogs: Compounds with similar structures but different substituents

    Other azolidine-2,5-diones: Compounds with variations in the azolidine ring or substituents

Uniqueness

This compound is unique due to its specific combination of the 3,4-dichlorophenyl and 2-pyridylthio groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-10-5-4-9(7-11(10)17)19-14(20)8-12(15(19)21)22-13-3-1-2-6-18-13/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIHDRRMNWXDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione
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1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione
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1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione

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